TMRM Chloride

Mitochondrial bioenergetics Respiratory chain Isolated mitochondria

For researchers needing quantitative mitochondrial membrane potential (ΔΨm) measurement without probe-induced artifacts, TMRM Chloride overcomes the limitations of TMRE and JC-1. Its Nernstian behavior and minimal mitochondrial binding enable absolute millivolt calibration, while the lowest respiratory chain inhibition among rhodamine probes preserves native cell physiology. • Quantitative ΔΨm calibration: resting -139 mV in neurons, dynamic range -108 to -158 mV • Highest sensitivity to FCCP depolarization among 5 probes tested • Lowest respiratory inhibition (TMRE > R123 > TMRM) • Outperforms JC-1 & CMXRos for repetitive 3D mitochondrial imaging

Molecular Formula C25H25ClN2O3
Molecular Weight 436.9 g/mol
Cat. No. B15294362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMRM Chloride
Molecular FormulaC25H25ClN2O3
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[Cl-]
InChIInChI=1S/C25H25N2O3.ClH/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;/h6-15H,1-5H3;1H/q+1;/p-1
InChIKeyMXEUOJLEPAFKIT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TMRM Chloride: Membrane Potential Probe


Tetramethylrhodamine methyl ester (TMRM) chloride is a lipophilic cationic fluorescent dye belonging to the rhodamine ester class of potentiometric probes [1]. It is used primarily as a single-wavelength indicator for assessing mitochondrial membrane potential (ΔΨm) in live cells via fluorescence microscopy and flow cytometry. TMRM chloride accumulates in the mitochondrial matrix in proportion to the negative membrane potential according to the Nernst equation, exhibiting a red-orange fluorescence with excitation/emission maxima of approximately 549–552 nm/574 nm . Unlike some alternative mitochondrial probes, TMRM is classified as a Nernstian probe, enabling quantitative measurements of absolute membrane potential in millivolts when proper calibration protocols are applied [2]. Its methyl ester structure confers specific permeability and binding properties that distinguish it from both the more hydrophobic ethyl ester analog (TMRE) and other in-class rhodamine derivatives [3].

TMRM Chloride vs. Rhodamine Esters


Despite their shared rhodamine ester backbone, TMRM, TMRE, and rhodamine 123 (R123) exhibit substantial differences in mitochondrial binding affinity, respiratory chain inhibition, hydrophobicity, and cellular retention characteristics [1]. These differences directly affect quantitative accuracy and experimental reproducibility. For instance, the degree of mitochondrial inner membrane binding follows the order TMRE > R123 > TMRM, meaning TMRE accumulates in excess of Nernstian predictions to a greater extent than TMRM, introducing larger correction factors for quantitative millivolt calculations [1]. Similarly, respiratory inhibition potency ranks TMRE > R123 > TMRM, with TMRM showing minimal suppression at low working concentrations [1]. Substituting TMRM with TMRE in protocols requiring extended time-lapse imaging or minimal cellular perturbation may thus introduce systematic errors in ΔΨm estimation. The following evidence guide quantifies these differences to inform scientifically justified procurement decisions.

TMRM Chloride: Quantitative Evidence


Minimal Respiratory Chain Inhibition

In direct head-to-head comparison of isolated rat heart mitochondria, TMRM demonstrated the lowest suppression of mitochondrial respiratory control among the three tested rhodamine derivatives [1]. The rank order of respiratory inhibition was TMRE (greatest), followed by R123, with TMRM showing the least inhibition. At low probe concentrations, TMRM did not measurably suppress respiration [1].

Mitochondrial bioenergetics Respiratory chain Isolated mitochondria Oxidative phosphorylation

Minimal Mitochondrial Binding

Quantitative measurement of ΔΨm using Nernstian probes requires correction for non-potential-dependent membrane binding. In a systematic comparison of three rhodamine derivatives, the degree of binding to the mitochondrial inner membrane was ranked TMRE > R123 > TMRM [1]. TMRM exhibited the lowest mitochondrial binding, meaning its accumulation most closely follows the ideal Nernstian distribution [1].

Quantitative fluorescence Nernstian calibration Membrane potential Probe binding correction

Absolute ΔΨm Quantification

TMRM has been validated in a purely fluorescence-based quantitative assay that measures absolute ΔΨM values in millivolts in individual living cells [1]. In cultured rat cortical neurons, calibrated resting ΔΨM was determined to be −139 mV, with dynamic regulation between −108 mV and −158 mV during ATP demand changes and Ca²⁺-dependent metabolic activation [1]. This calibration methodology accounts for matrix:cell volume ratio, high- and low-affinity binding, activity coefficients, background fluorescence, and optical dilution [1]. While both TMRM and TMRE are described as Nernstian probes suitable for quantitative measurements , the validated calibration protocol with quantified error bounds (standard error <11 mV for absolute values; ∼5 mV between treatment groups) has been specifically established for TMRM [1].

Quantitative bioenergetics Neuronal mitochondria Membrane potential calibration Live-cell imaging

Superior Depolarization Sensitivity vs. MitoTracker

In a systematic comparative analysis of TMRM and four MitoTracker variants (CMXros, CMH2Xros, Green FM, Deep Red FM) in primary human skin fibroblasts, the mitochondrial localization of all probes was sensitive to FCCP-induced ΔΨ depolarization, but to markedly different degrees [1]. The sensitivity to depolarization decreased in the order: TMRM ≫ CMH2Xros = CMXros = MitoTracker Deep Red > MitoTracker Green FM [1]. TMRM displayed the highest depolarization sensitivity among all tested probes [1].

Mitochondrial morphology Depolarization sensitivity Primary human fibroblasts Morphofunctional analysis

3D Mitochondrial Network Quantification

In a comparative study evaluating probe suitability for spinning disk confocal microscopy of 3D mitochondrial networks, TMRM staining outperformed both JC-1 and CMXRos dyes in repetitive 3D analysis of the entire mitochondrial quantity, morphology, and membrane potential in living cells [1]. The study conclusively demonstrated TMRM's superior performance for quantitative 3D mitochondrial imaging applications [1].

3D live-cell imaging Confocal microscopy Mitochondrial morphology Quantitative image analysis

Sperm ΔΨm Assessment

In human spermatozoa, JC-1 has been widely used to assess ΔΨm but presents problems under certain experimental conditions [1]. TMRM was evaluated and validated as an alternative probe, demonstrating accurate detection of sperm populations displaying either high or low ΔΨm [1]. Critically, TMRM was able to measure sperm ΔΨm under the exact experimental conditions in which JC-1 had previously presented difficulties [1]. A positive correlation was confirmed between ΔΨm measurement by TMRM and by the widely used JC-1, validating TMRM's accuracy while demonstrating its broader applicability [1].

Sperm quality assessment Andrology Flow cytometry Reproductive biology

TMRM Chloride: Application Scenarios


Absolute ΔΨm Quantification in Neuronal Bioenergetics

Use TMRM chloride with validated Nernstian calibration protocols to measure absolute mitochondrial membrane potential in millivolts in cultured neurons. Calibrated resting ΔΨM of −139 mV (dynamic range −108 to −158 mV) has been established in rat cortical neurons, with standard error <11 mV for absolute values [1]. This application leverages TMRM's quantitative capability that alternatives such as JC-1 (ratiometric only) cannot provide. TMRM's lower mitochondrial binding compared to TMRE reduces correction factor requirements, improving calibration accuracy [2].

Sensitive ΔΨm Detection for Drug Screening

Employ TMRM chloride for assays requiring sensitive detection of small or transient mitochondrial depolarization events. In direct comparative testing, TMRM demonstrated the highest sensitivity to FCCP-induced ΔΨ depolarization among five probes tested (TMRM ≫ CMH2Xros = CMXros = MitoTracker Deep Red > MitoTracker Green FM) [1]. This makes TMRM particularly suitable for early apoptosis detection, mitochondrial toxicity screening, and pharmacological studies where subtle bioenergetic changes must be reliably detected.

Long-Term Imaging with Minimal Respiratory Artifacts

Select TMRM chloride for extended time-lapse microscopy studies where maintaining native mitochondrial function is essential. TMRM exhibits the lowest respiratory chain inhibition among rhodamine probes (inhibition rank: TMRE > R123 > TMRM), and at low concentrations does not measurably suppress respiration [1]. This property is critical for experiments monitoring mitochondrial dynamics, mitophagy, or metabolic responses over hours, where probe-induced respiratory suppression would confound biological interpretation.

3D Mitochondrial Network Quantification

Utilize TMRM chloride for repetitive 3D analysis of mitochondrial quantity, morphology, and membrane potential in living cells using spinning disk confocal microscopy. TMRM has been demonstrated to outperform both JC-1 and CMXRos dyes for this specific application [1]. This scenario is optimal for mitochondrial dynamics studies, fission/fusion analysis, and quantitative morphometric assessments requiring volumetric imaging over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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